molecular formula C19H17N5O2 B2703965 N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260988-60-0

N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2703965
CAS No.: 1260988-60-0
M. Wt: 347.378
InChI Key: GFWJJSUVRHWDKY-UHFFFAOYSA-N
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Description

N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a complex organic compound that belongs to the class of triazoloquinoxalines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

    Formation of the triazoloquinoxaline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinoxaline ring system.

    N-benzylation:

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazoloquinoxaline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl halides for N-benzylation, acetic anhydride for acetamide formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of reduced triazoloquinoxaline analogs.

Scientific Research Applications

N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with various biological targets.

    Biological Research: It is used as a tool compound to study the mechanisms of action of triazoloquinoxaline derivatives in biological systems.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves its interaction with specific molecular targets in cells. The triazoloquinoxaline core can bind to enzymes, receptors, or DNA, leading to the modulation of various cellular pathways. This interaction can result in the inhibition of enzyme activity, disruption of DNA replication, or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]quinoxaline derivatives: These compounds share the triazoloquinoxaline core and exhibit similar biological activities.

    Benzylated triazoles: Compounds with benzyl groups attached to triazole rings, which also show diverse biological activities.

Uniqueness

N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzyl group, triazoloquinoxaline core, and acetamide moiety contributes to its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

N-benzyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-13-21-22-18-19(26)23(15-9-5-6-10-16(15)24(13)18)12-17(25)20-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWJJSUVRHWDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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